MAO B Inhibition vs. Unsubstituted THIQ Scaffold
In a direct comparative study using purified human monoamine oxidase B (MAO B), 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (referred to as the 2-methyl derivative of 1,2,3,4-tetrahydroisoquinoline) exhibited an apparent Ki of 1 µM, representing a 15-fold increase in inhibitory potency relative to the unsubstituted parent compound 1,2,3,4-tetrahydroisoquinoline (Ki = 15 µM) [1]. The assay employed kynuramine as substrate under standard competitive inhibition conditions with highly purified human enzyme preparations [1].
| Evidence Dimension | Inhibitory potency against human monoamine oxidase B (MAO B) |
|---|---|
| Target Compound Data | Apparent Ki = 1 µM |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (unsubstituted THIQ): Ki = 15 µM |
| Quantified Difference | 15-fold lower Ki (higher potency) |
| Conditions | Purified human MAO B; kynuramine substrate; competitive inhibition assay |
Why This Matters
This 15-fold potency differential establishes that N-methylation on the 4,8-dihydroxy THIQ scaffold yields a measurable gain in MAO B affinity, which is critical for researchers selecting a THIQ-based MAO B probe with enhanced target engagement at lower concentrations compared to the unsubstituted scaffold.
- [1] Bembenek ME, Abell CW, Chrisey LA, Rozwadowska MD, Gessner W, Brossi A. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. J Med Chem. 1990;33(1):147-152. View Source
